1-Ethyl-3,5-dimethoxybenzene

Vue d'ensemble

Description

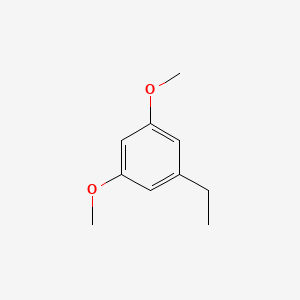

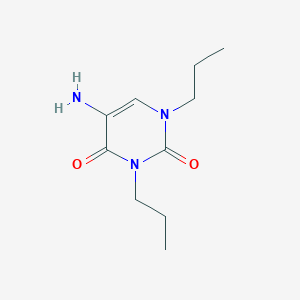

“1-Ethyl-3,5-dimethoxybenzene” is a chemical compound with the CAS Number: 51768-56-0 . It has a molecular weight of 166.22 and its IUPAC name is 1-ethyl-3,5-dimethoxybenzene . It is in liquid form .

Synthesis Analysis

The synthesis of 1-ethyl-3,5-dimethoxybenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

The molecular structure of 1-ethyl-3,5-dimethoxybenzene consists of 26 bonds in total, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic ethers .

Chemical Reactions Analysis

Benzene, the base molecule in 1-ethyl-3,5-dimethoxybenzene, can undergo electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves the electrons in the pi bond attacking the electrophile, forming an arenium ion . This ion is conjugated but not aromatic . A base then attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .

Physical And Chemical Properties Analysis

1-Ethyl-3,5-dimethoxybenzene is a liquid at room temperature . It has a molecular weight of 166.22 .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of 3,6-Dimethoxybenzene-1,2-diamine : This compound is synthesized from 1,4-dimethoxybenzene derivatives through hydrogenation and catalysis. It is a key building block for preparing imidazobenzo(hydro)quinones (Besset & Morin, 2009).

Synthesis of Medical Intermediate Molecules : Methods for preparing medical intermediate molecules from 1,4-dimethoxybenzene, such as 2,5-dimethoxy-4-ethylthio-benzeneethanamine, used in psychotic and schizophrenic psychosis treatments, have been developed (Zhimin, 2003).

Redox Shuttle Stability for Lithium-Ion Batteries : 3,5-di-tert-butyl-1,2-dimethoxybenzene has been synthesized for overcharge protection in lithium-ion batteries. Its solubility in carbonate-based electrolytes and electrochemical stability are key features (Zhang et al., 2010).

Preparation of 3,4-Dimethoxyphenylacetic Acid : An alternative process to synthesize 3,4-dimethoxyphenylacetic acid from 1,2-dimethoxybenzene has been explored, highlighting its significance in various chemical syntheses (Jintao, 2010).

Applications in Energy Storage

Catholyte Materials for Redox Flow Batteries : 1,4‐Dimethoxybenzene derivatives are used as catholytes in non‐aqueous redox flow batteries due to their high open‐circuit potentials and electrochemical reversibility. Advances have been made in enhancing their chemical stability in oxidized forms (Zhang et al., 2017).

Supramolecular Templates : 1,3,5-triethylbenzenes, similar in structure to 1-ethyl-3,5-dimethoxybenzene, have been used in organizing molecular-recognition elements in supramolecular chemistry. They provide a steric gearing effect, enhancing binding affinities in various chemical processes (Wang & Hof, 2012).

Electrochemical Properties in Polymerization : 1,3,5-triarylbenzenes with substituted benzene cores have been studied for their electrochemical and spectroelectrochemical properties, offering insights into the polymerization processes and potential applications in materials science (Rapta et al., 2012).

Miscellaneous Applications

Role in Wine Flavoring : Dimethoxybenzene derivatives, such as 1,3-dimethoxybenzene, have been identified as volatile components in port wine, contributing to its unique flavor and aroma profiles (Rogerson et al., 2002).

Pharmaceutical Applications : Various dimethoxybenzene derivatives have been synthesized and evaluated for their antibacterial and anti-HIV activities, demonstrating the potential of these compounds in medical research (Patel & Chikhalia, 2006).

Molecular Structure Studies : The molecular structure of dimethoxybenzenes, like 1,3-dimethoxybenzene, has been investigated using techniques such as gas-phase electron diffraction and quantum chemical calculations. Such studies aid in understanding the fundamental properties of these molecules (Dorofeeva et al., 2010).

Mécanisme D'action

The mechanism of action for 1-ethyl-3,5-dimethoxybenzene involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

The safety information for 1-ethyl-3,5-dimethoxybenzene includes several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Propriétés

IUPAC Name |

1-ethyl-3,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQDCHVJLUPXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335376 | |

| Record name | Benzene, 1,3-dimethoxy-5-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3,5-dimethoxybenzene | |

CAS RN |

51768-56-0 | |

| Record name | Benzene, 1,3-dimethoxy-5-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B3053102.png)

![4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B3053121.png)